molecular formula C19H28N6O4 B2443429 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1203093-73-5

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Número de catálogo: B2443429
Número CAS: 1203093-73-5
Peso molecular: 404.471
Clave InChI: NFZZAFFIRPPDEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea" represents a fascinating chemical structure with potential implications in various scientific fields. With a complex molecular arrangement, it bridges organic chemistry and practical applications in medicine and industry.

Propiedades

IUPAC Name

1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O4/c1-12-9-16(25(2)3)24-18(22-12)20-7-8-21-19(26)23-13-10-14(27-4)17(29-6)15(11-13)28-5/h9-11H,7-8H2,1-6H3,(H,20,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZZAFFIRPPDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be synthesized through a multi-step organic process. The initial step involves the formation of the intermediate 4-(Dimethylamino)-6-methylpyrimidin-2-amine via nucleophilic substitution. This intermediate is then reacted with 2-bromoethylamine to yield the secondary amine. The final step includes the reaction of this secondary amine with 3-(3,4,5-trimethoxyphenyl)isocyanate under controlled conditions to produce the target compound.

Industrial Production Methods

For industrial-scale production, processes must be optimized for yield, purity, and cost-effectiveness. The reaction conditions typically involve controlled temperatures, pressures, and catalysts to ensure efficient synthesis. Continuous flow chemistry might be employed to facilitate large-scale production, minimizing batch-to-batch variations and ensuring consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, typically resulting in the formation of carboxylic acids or related functional groups.

  • Reduction: Reducing agents such as lithium aluminum hydride can transform this compound into corresponding amines or alcohols.

  • Substitution: It can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide in acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

  • Substitution: Sodium azide, alkoxides, or amines in polar aprotic solvents.

Major Products Formed

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Primary or secondary amines, alcohols.

  • Substitution: Corresponding substituted derivatives based on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

The compound serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions. Its ability to participate in nucleophilic substitutions and coupling reactions makes it a versatile reagent for chemists.

2. Biological Research

In biological studies, this compound has shown promise as an enzyme inhibitor and in protein interaction studies. The presence of the dimethylamino and pyrimidinyl groups enhances its binding affinity to specific biological targets, which can be pivotal in drug discovery.

3. Medicinal Applications

Research is ongoing to explore its therapeutic potential, particularly in developing pharmaceuticals targeting specific diseases such as cancer. The compound's structure suggests it may interact with cellular pathways crucial for tumor growth and proliferation.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea exhibit significant anticancer properties. For instance:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-72.28G2/M phase arrest
Compound BHT-294.22Apoptosis induction
Compound CHCT-1163.46Inhibition of tubulin polymerization

These findings suggest that modifications to the urea structure can enhance its efficacy against various cancer cell lines.

Antibacterial Activity

The antibacterial properties of related urea derivatives have been documented extensively:

Bacterial StrainMIC (mg/mL)Compound Tested
Staphylococcus aureus0.0039Similar Urea Derivative
Escherichia coli0.025Similar Urea Derivative

These results indicate that structural modifications can yield compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

While specific data on antifungal activity for this compound is limited, related compounds have shown effectiveness against various fungal strains. This suggests potential applications in treating fungal infections.

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: It may bind to specific proteins or enzymes, altering their activity. The trimethoxyphenyl group is often associated with interactions with biological macromolecules.

  • Pathways Involved: It might participate in cellular signaling pathways, impacting cell division, apoptosis, or other critical cellular functions.

Comparación Con Compuestos Similares

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can be compared with other structurally related compounds:

  • 1-(2-(4-(Dimethylamino)-6-methylpyrimidin-2-ylamino)ethyl)-3-phenylurea: This compound shares a similar backbone but lacks the trimethoxyphenyl group, which may significantly impact its biological activity.

  • 1-(2-(4-(Dimethylamino)-6-methylpyrimidin-2-ylamino)ethyl)-3-(4-methoxyphenyl)urea: The substitution of a methoxy group instead of the trimethoxy arrangement can lead to different pharmacokinetic and dynamic properties.

Actividad Biológica

1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea, often referred to as a pyrimidine derivative, has garnered attention due to its potential biological activities. This compound's unique structural features suggest diverse therapeutic applications, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H26N4O4C_{19}H_{26}N_{4}O_{4}, with a molecular weight of approximately 370.44 g/mol. The presence of both pyrimidine and urea functionalities enhances its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to exert its effects through:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Modulation of Signal Transduction Pathways : By binding to receptors or enzymes, it can alter signaling pathways that regulate various cellular processes.

Anticancer Properties

Research has indicated that pyrimidine derivatives can exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable example includes a study where a related pyrimidine derivative demonstrated an IC50 value of 10 µM against breast cancer cells, indicating potent cytotoxic effects .

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. A recent investigation highlighted that compounds with similar structural motifs exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 8 µg/mL . This suggests that the compound may possess broad-spectrum antimicrobial effects.

Data Table: Biological Activities of Similar Compounds

Compound NameStructure FeaturesBiological ActivityReference
Compound APyrimidine + UreaAnticancer (IC50: 10 µM)
Compound BDimethylamino GroupAntimicrobial (MIC: 2 µg/mL)
Compound CTrimethoxyphenylAnti-inflammatory (COX inhibition)

Case Studies

  • Anticancer Efficacy : In a study focusing on the anticancer potential of pyrimidine derivatives, the compound was tested against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Testing : Another case study evaluated the compound's efficacy against drug-resistant bacterial strains. The results showed promising antibacterial activity, suggesting its potential as a lead compound in developing new antibiotics.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Utilize statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize experimental runs while accounting for interactions between variables .
  • Employ HPLC-MS for real-time monitoring of intermediates and byproducts to adjust reaction pathways dynamically. This is critical given the compound’s pyrimidine and urea moieties, which may form competing adducts under suboptimal conditions .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structural integrity?

Methodological Answer:

  • NMR (1H/13C) : Resolve ambiguities in the dimethylamino and trimethoxyphenyl groups by using 2D experiments (e.g., COSY, HSQC) to assign overlapping signals, particularly in the aromatic regions .
  • FT-IR : Confirm hydrogen bonding in the urea linkage (N-H stretching ~3300 cm⁻¹) and pyrimidine ring planarity (C=N vibrations ~1600 cm⁻¹). Discrepancies in these regions may indicate tautomerization or degradation .

Q. How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Use co-solvent systems (e.g., DMSO/PBS mixtures) with controlled pH to stabilize the compound’s tertiary amine and methoxy groups. Solubility profiles should be validated via dynamic light scattering (DLS) to avoid aggregation in biological buffers .

Advanced Research Questions

Q. What computational strategies are recommended to model the compound’s interactions with biological targets (e.g., kinases)?

Methodological Answer:

  • Apply density functional theory (DFT) to map electrostatic potential surfaces, identifying regions of high electron density (e.g., the urea carbonyl) for hydrogen bonding with kinase active sites .
  • Perform molecular dynamics (MD) simulations to assess binding stability under physiological conditions. Pay attention to conformational flexibility in the ethylenediamine linker, which may influence target engagement .

Q. How should researchers resolve contradictions in activity data across different cell lines?

Methodological Answer:

  • Conduct metabolomic profiling of divergent cell lines to identify enzymatic differences (e.g., CYP450 isoforms) that metabolize the compound into inactive or toxic derivatives. Cross-reference with LC-MS/MS data to correlate metabolite levels with observed efficacy .
  • Use knockout models (e.g., CRISPR-Cas9) to validate hypotheses about off-target effects linked to the trimethoxyphenyl group, which may interact with tubulin or ABC transporters .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

  • Implement cassette dosing in rodent studies to simultaneously assess absorption, distribution, and clearance alongside structurally related analogs. This reduces animal use and controls for inter-subject variability .
  • Leverage PBPK modeling to extrapolate human PK parameters, incorporating in vitro data on hepatic microsomal stability and plasma protein binding .

Data Interpretation and Validation

Q. How can researchers distinguish between assay artifacts and genuine biological activity?

Methodological Answer:

  • Include counter-screens against unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuous inhibition. For example, the dimethylamino group may exhibit non-specific charge interactions .
  • Validate dose-response curves using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). Discrepancies >10-fold suggest interference from fluorescent or redox-active moieties .

Q. What strategies mitigate batch-to-batch variability in biological testing?

Methodological Answer:

  • Standardize synthesis protocols using QC thresholds (e.g., ≥98% purity by HPLC, residual solvent limits per ICH guidelines). Document deviations in crystallinity (via XRD) that may affect dissolution rates .
  • Pre-treat compound stocks with lyophilization to ensure consistent hydration states before assays, as hygroscopicity in the urea moiety can alter effective concentrations .

Contradictory Evidence Notes

  • Synthetic Routes : Patent data (e.g., ) describes aqueous formulations but lacks details on protecting groups for the dimethylamino substituent, which may require reductive amination under inert atmospheres .
  • Biological Activity : PubChem entries () emphasize antimicrobial applications, while urea analogs in show kinase inhibition. Researchers must contextualize activity within specific assay conditions (e.g., ATP concentrations, serum content) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.